

N-Nitrosofolic Acid: A Technical Guide to Carcinogenicity Assessment

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Compound of Interest

Compound Name: *N-Nitrosofolic acid*

Cat. No.: B15389769

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Executive Summary

This technical guide provides a comprehensive overview of the carcinogenicity assessment of N-Nitrosofolic acid (NFA), a nitrosamine impurity of potential concern in pharmaceutical products. N-Nitrosamines are classified as a "cohort of concern" due to the mutagenic and carcinogenic properties of many compounds in this class.^{[1][2]} This document synthesizes available data from pivotal in vivo and in vitro studies, details the experimental protocols employed, and presents mechanistic insights into the potential modes of action. The information is intended for researchers, scientists, and drug development professionals involved in the safety and risk assessment of pharmaceutical impurities.

In Vivo Carcinogenicity Assessment

The primary in vivo carcinogenicity data for N-Nitrosofolic acid comes from a study conducted on neonatal mice. This assay is a recognized alternative to the 2-year chronic rodent bioassay for identifying potential carcinogens.^[1]

Quantitative Data Summary

The study by Wogan et al. (1975) evaluated the carcinogenic activity of several N-nitroso compounds. The key findings for N-Nitrosofolic acid and the positive control are summarized below.

Compound	Total Dose (mg/kg)	Route of Administration	Test System	Tumor Incidence	Tumor Type	Citation
N-Nitrosofolic acid	375	Intraperitoneal (i.p.)	C57BL/6J X C3HeB/FeJ F1 mice	4/28 (14.3%)	Lung Adenocarcinoma	[3]
Diethylnitrosamine (Positive Control)	12	Intraperitoneal (i.p.)	C57BL/6J X C3HeB/FeJ F1 mice	23/25 (92%)	Liver Cell Carcinoma	[3]

While the International Agency for Research on Cancer (IARC) initially deemed these results inconclusive in 1978, later classifying NFA as Group 3 ("Not classifiable as to its carcinogenicity to humans"), the data clearly indicate a tumorigenic potential in this sensitive mouse model, albeit weaker than the potent carcinogen diethylnitrosamine.[4][5] More recent analyses have described N-Nitrosofolic acid as "weakly carcinogenic" based on this assay.[1]

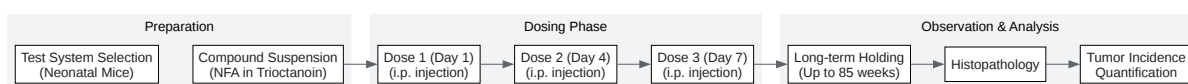
Experimental Protocol: Neonatal Mouse Bioassay

The methodology employed in the pivotal Wogan et al. (1975) study is outlined below.[3]

- Test System: C57BL/6J X C3HeB/FeJ F1 hybrid mice were used. Neonates are often more susceptible to chemical carcinogens, making this a sensitive model.
- Test Substance Preparation: N-Nitrosofolic acid was suspended in trioctanoin (a neutral lipid vehicle).
- Dosing Regimen:
 - A total dose of 375 mg/kg body weight was administered.
 - This total dose was divided into three equal intraperitoneal (i.p.) injections.
 - Injections were administered on Day 1, Day 4, and Day 7 after birth.

- **Observation Period:** Following the final dose, the animals received no further treatment and were observed for a period of up to 85 weeks for tumor development.
- **Endpoint Analysis:** The primary endpoint was the histopathological examination of tissues to identify the presence of tumors.

Visualization: Neonatal Mouse Bioassay Workflow



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Caption: Workflow for the N-Nitrososulfonic acid neonatal mouse carcinogenicity bioassay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for assessing the mutagenic potential of a compound, which is often a key initiating event in carcinogenesis. The data for N-Nitrososulfonic acid is complex, with conflicting historical and recent findings.

Quantitative Data Summary: Mutagenicity and Genotoxicity

Assay Type	Test System	Metabolic Activation	Result	Comments	Citation
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	S9	Positive	Early study with limited protocol details reported.	[6]
Bacterial Reverse Mutation (Ames Test)	S. typhimurium & E. coli	Hamster & Rat Liver S9	Negative	A modern, optimized study classified NFA as Ames-negative. A positive result was only seen with a suspension, violating the test protocol.	[6]
Bacterial Reverse Mutation (Ames Test)	TA98, TA100, TA1535, TA1537, WP2uvrA	S9	Negative	Test performed by an API supplier.	[7]
DNA Damage (γH2A.X Assay)	HepaRG 3D Spheroids	Endogenous (CYP active)	Marginally Positive	Statistically significant increase in γH2A.X foci after 72-hour exposure.	[1]
Micronucleus Assay	HepaRG 2D & 3D cells	Endogenous (CYP active)	Negative	No increase in micronucleus formation	[1]

was
observed.

The weight of evidence from modern, well-conducted studies suggests that N-Nitrosofolic acid is not mutagenic in the Ames test.[6][7] However, the marginal increase in the DNA double-strand break marker γ H2A.X in a metabolically competent human cell line suggests a potential for weak genotoxic activity that may not be detected by the bacterial mutation assay.[1]

Experimental Protocols

Based on recent studies to improve the sensitivity of the Ames test for nitrosamines, a recommended protocol would include the following:[2][6]

- **Bacterial Strains:** A standard set of strains including *Salmonella typhimurium* TA98, TA100, TA1535, TA1537 and *Escherichia coli* WP2 uvrA (pKM101). Strains TA1535 and WP2 uvrA (pKM101) have been shown to be particularly effective for detecting nitrosamines.[6]
- **Metabolic Activation:** An NADPH-generating system supplemented with liver S9 fraction from hamsters induced with Aroclor-1254 or phenobarbital/ β -naphthoflavone. Hamster liver S9 is generally more effective than rat liver S9 for activating nitrosamines.[6] A 30% S9 concentration in the S9 mix is recommended.
- **Test Method:** The pre-incubation method is preferred over plate incorporation. This involves incubating the test substance, bacterial culture, and S9 mix (if used) for a defined period (e.g., 30 minutes) before mixing with molten top agar and pouring onto the minimal glucose agar plates.
- **Vehicle:** The test article should be fully dissolved. Dimethyl sulfoxide (DMSO) or water are common, appropriate solvents. Testing of suspensions should be avoided as it can lead to artifactual results.[6]
- **Analysis:** Following incubation for 48-72 hours, the number of revertant colonies per plate is counted. A dose-dependent increase in revertants that is reproducible and statistically significant indicates a positive result.

This assay quantifies the formation of phosphorylated histone H2A.X (γ H2A.X), which marks sites of DNA double-strand breaks.

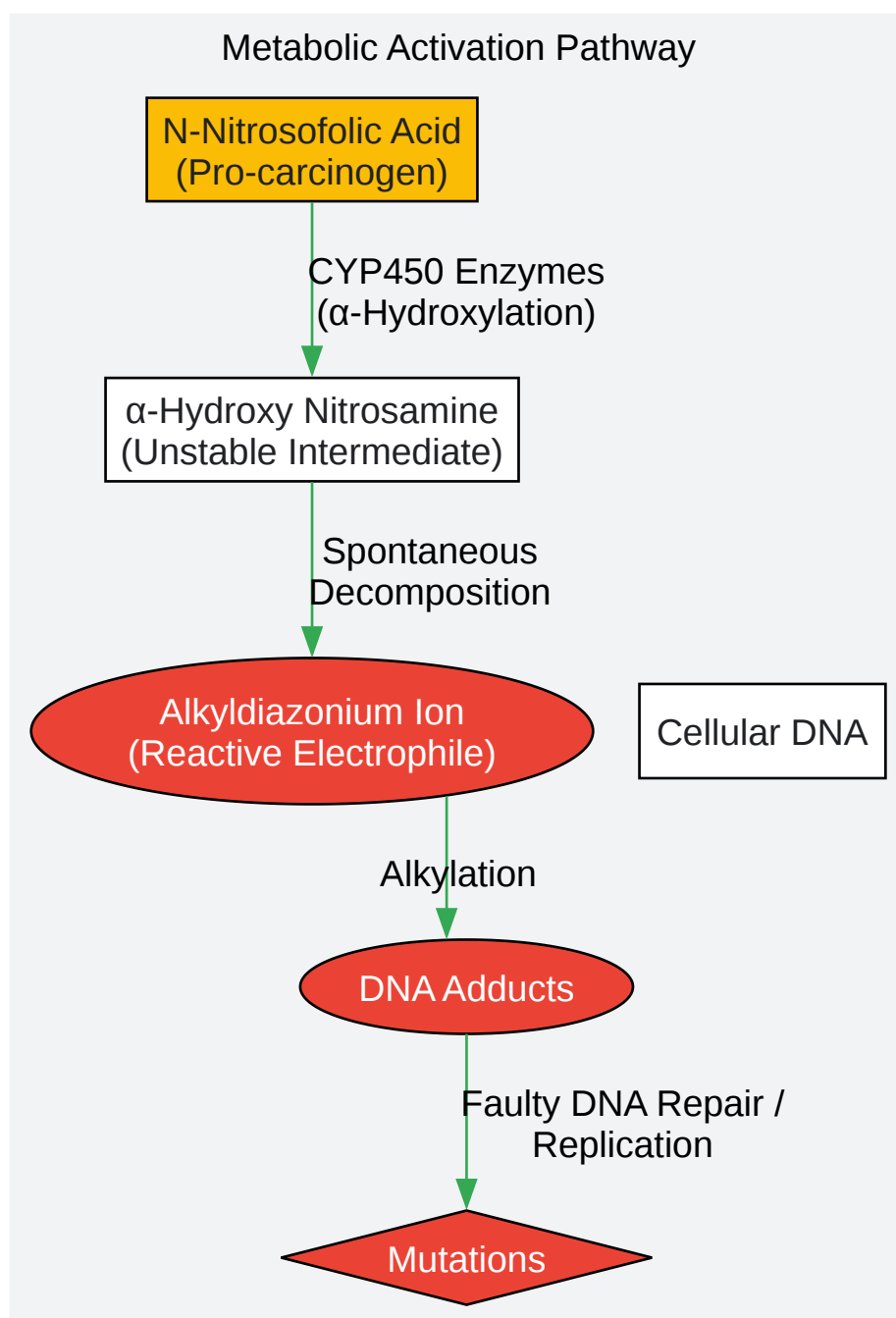
- **Cell System:** Metabolically competent cells, such as the human liver cell line HepaRG (cultured as 3D spheroids to better mimic liver architecture), are used.
- **Exposure:** Cells are treated with various concentrations of N-Nitrososulfamic acid for a defined period (e.g., 24, 48, and 72 hours).
- **Immunostaining:**
 - Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
 - Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
 - Cells are incubated with a primary antibody specific for the phosphorylated γ H2A.X protein.
 - After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
 - Cell nuclei are counterstained with a DNA dye such as DAPI.
- **Quantification:** Cells are visualized using fluorescence microscopy. Automated imaging systems are used to count the number of distinct fluorescent foci within each nucleus. A statistically significant, dose-dependent increase in the mean number of foci per cell indicates a positive result for DNA damage.

Mechanistic Insights & Signaling Pathways

Metabolic Activation of N-Nitrosamines

N-nitrosamines are not directly reactive with DNA. They require metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver, to become carcinogenic.[3] The generally accepted activation pathway proceeds as follows:

- α -Hydroxylation: A CYP enzyme (e.g., CYP2E1, CYP2A6) catalyzes the hydroxylation of a carbon atom immediately adjacent (in the α -position) to the nitroso group.^[3]
- Intermediate Formation: This creates an unstable α -hydroxy-nitrosamine intermediate.
- Decomposition: The intermediate spontaneously decomposes, yielding an aldehyde and a highly reactive alkyldiazonium ion.
- DNA Adduct Formation: The alkyldiazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases (such as the O⁶ and N⁷ positions of guanine), forming covalent DNA adducts. These adducts, if not repaired, can lead to mispairing during DNA replication, causing permanent mutations.



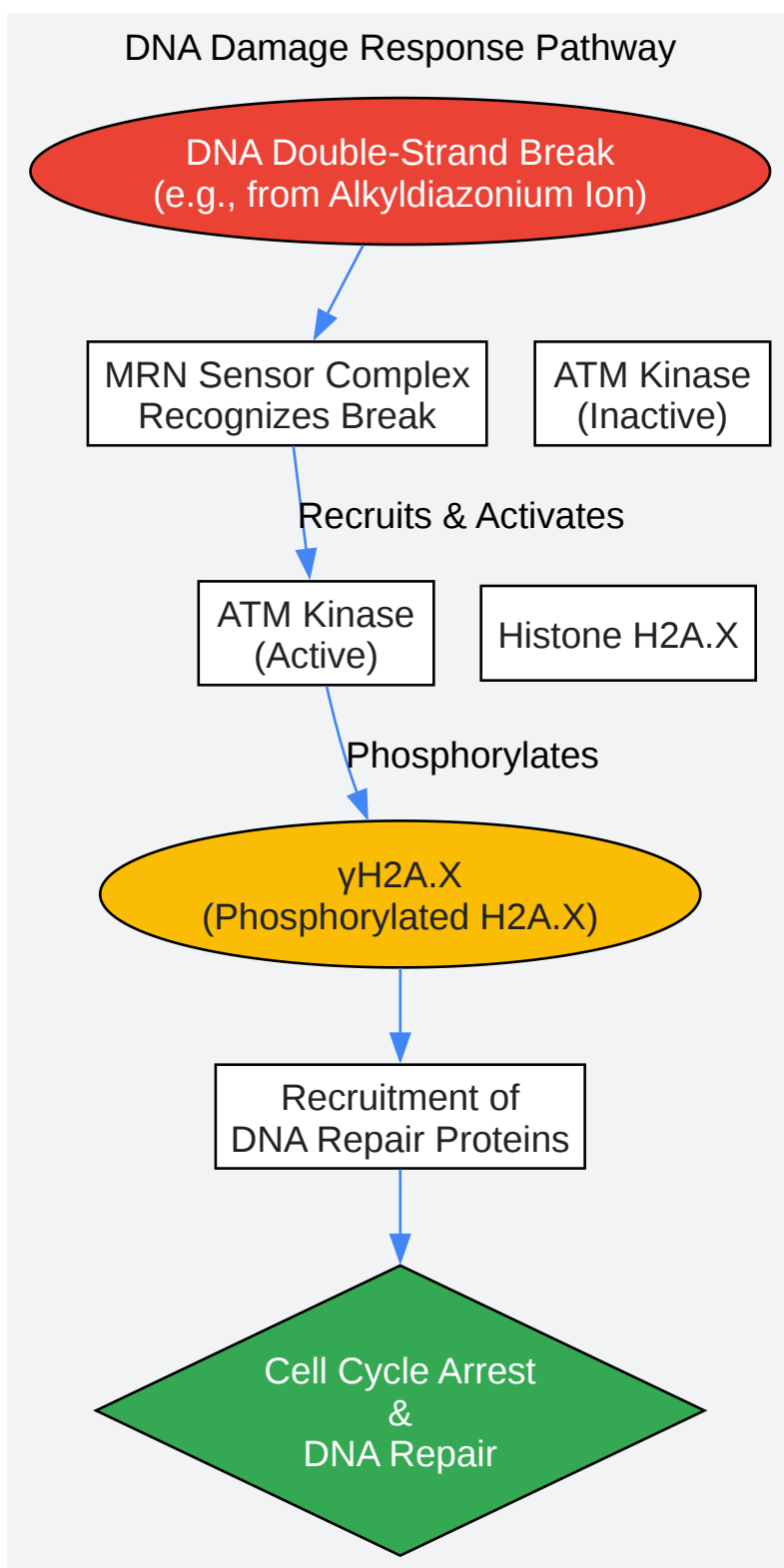
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Caption: General metabolic activation pathway for N-nitrosamines leading to DNA damage.

DNA Damage Response: γH2A.X Formation

The formation of γH2A.X foci is a key early event in the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

- **DSB Recognition:** The DNA break is recognized by sensor protein complexes, primarily the MRE11-RAD50-NBS1 (MRN) complex.
- **Kinase Activation:** The MRN complex recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.
- **H2A.X Phosphorylation:** Activated ATM rapidly phosphorylates a specific serine residue (Ser139) on thousands of histone H2A.X molecules in the chromatin flanking the DNA break. This phosphorylated form is known as γ H2A.X.
- **Repair Protein Recruitment:** γ H2A.X acts as a docking platform, creating a scaffold that recruits a cascade of downstream DNA repair and cell cycle checkpoint proteins (e.g., BRCA1, 53BP1) to the site of damage, facilitating DNA repair and halting the cell cycle to allow time for this repair to occur.



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Caption: Signaling pathway showing the formation of γH2A.X at a DNA double-strand break.

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